2-((4,8-Dimethylquinolin-2-yl)thio)acetic acid
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Overview
Description
2-((4,8-Dimethylquinolin-2-yl)thio)acetic acid is a compound that belongs to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. This compound features a quinoline ring substituted with dimethyl groups at positions 4 and 8, and a sulfanyl-acetic acid moiety at position 2. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-((4,8-Dimethylquinolin-2-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The dimethyl groups and the sulfanyl-acetic acid moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the quinoline ring .
Scientific Research Applications
2-((4,8-Dimethylquinolin-2-yl)thio)acetic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-((4,8-Dimethylquinolin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The quinoline ring can interact with various enzymes and receptors, while the sulfanyl-acetic acid moiety can participate in redox reactions and other biochemical processes . These interactions can modulate biological activities and lead to specific therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a wide range of applications in medicinal chemistry.
Quinolone: Known for its antibacterial properties and used in various therapeutic agents.
(4,8-Dimethyl-quinolin-2-ylsulfanyl)-propionic acid: A similar compound with a propionic acid moiety instead of acetic acid.
Uniqueness
2-((4,8-Dimethylquinolin-2-yl)thio)acetic acid is unique due to its specific substitution pattern and the presence of both the quinoline ring and the sulfanyl-acetic acid moiety. This combination of structural features imparts distinct chemical and biological properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
2-(4,8-dimethylquinolin-2-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-8-4-3-5-10-9(2)6-11(14-13(8)10)17-7-12(15)16/h3-6H,7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPQHSHSXLRYFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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